molecular formula C20H14BrClN2O B393114 3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393114
M. Wt: 413.7g/mol
InChI Key: LQZGBBOJQMRFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a tetrahydroquinazolinone core. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinazolinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted tetrahydroquinazolines depending on the nucleophile used.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 3-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 3-(4-METHOXYPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Uniqueness

The presence of both bromine and chlorine atoms in 3-(4-BROMOPHENYL)-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14BrClN2O

Molecular Weight

413.7g/mol

IUPAC Name

3-(4-bromophenyl)-2-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H14BrClN2O/c21-14-7-11-16(12-8-14)24-19(13-5-9-15(22)10-6-13)23-18-4-2-1-3-17(18)20(24)25/h1-12,19,23H

InChI Key

LQZGBBOJQMRFAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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